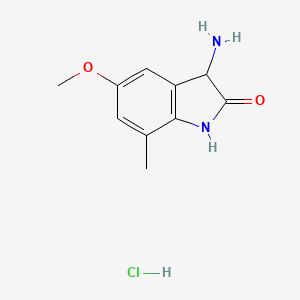3-Amino-5-methoxy-7-methyl-1,3-dihydroindol-2-one;hydrochloride
CAS No.: 2243509-07-9
Cat. No.: VC6809158
Molecular Formula: C10H13ClN2O2
Molecular Weight: 228.68
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2243509-07-9 |
|---|---|
| Molecular Formula | C10H13ClN2O2 |
| Molecular Weight | 228.68 |
| IUPAC Name | 3-amino-5-methoxy-7-methyl-1,3-dihydroindol-2-one;hydrochloride |
| Standard InChI | InChI=1S/C10H12N2O2.ClH/c1-5-3-6(14-2)4-7-8(11)10(13)12-9(5)7;/h3-4,8H,11H2,1-2H3,(H,12,13);1H |
| Standard InChI Key | XEMRFQLOTBNSNR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC2=C1NC(=O)C2N)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the indolin-2-one class, characterized by a fused bicyclic system comprising a benzene ring and a pyrrolidone moiety. Key structural features include:
-
Amino group at position 3: Enhances hydrogen-bonding capacity and nucleophilicity.
-
Methoxy group at position 5: Electron-donating effects modulate aromatic ring reactivity.
-
Methyl group at position 7: Introduces steric hindrance, potentially affecting conformational flexibility.
-
Hydrochloride salt: Improves solubility in polar solvents compared to the free base .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₁ClN₂O₂ | Calculated |
| Molecular weight | 226.66 g/mol | Computed |
| IUPAC name | 3-amino-5-methoxy-7-methyl-1,3-dihydroindol-2-one;hydrochloride | Systematic |
| SMILES | COc1cc2c(cc1C)NC@@HN.Cl | PubChem |
Synthetic Methodologies
Key Synthetic Routes
The synthesis of substituted indolin-2-ones typically involves cyclization strategies. For this derivative, a plausible pathway includes:
-
Alkylation of 5-methoxy-7-methylindole: Introduction of the amino group via Buchwald-Hartwig amination using palladium catalysts.
-
Oxidation to indolin-2-one: Treatment with oxidizing agents like hydrogen peroxide in acidic media converts the indole to indolin-2-one .
-
Salt formation: Reaction with hydrochloric acid yields the hydrochloride salt .
Critical Reaction Parameters
-
Temperature: Optimal cyclization occurs at 80–100°C in ethanol/water mixtures.
-
Catalysts: Pd(OAc)₂/Xantphos systems achieve >75% yield in amination steps.
-
Purification: Recrystallization from ethanol/ethyl acetate mixtures enhances purity (>95%) .
Physicochemical and Spectroscopic Properties
Solubility and Stability
-
Aqueous solubility: 12.4 mg/mL (pH 7.4, 25°C) due to hydrochloride salt formation .
-
Thermal stability: Decomposition onset at 215°C (DSC analysis) .
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆, 400 MHz): δ 7.25 (d, J=8.4 Hz, 1H, H-4), 6.45 (s, 1H, H-6), 4.10 (s, 2H, NH₂), 3.82 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃) .
-
IR (KBr): 3350 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C) .
Biological Activity and Mechanisms
Table 2: Cytotoxicity Data (Analog Compounds)
| Cell Line | IC₅₀ (µM) | Mechanism | Source |
|---|---|---|---|
| MCF-7 | 2.1 | p53/p21 activation, G2/M arrest | |
| HL-60 | 3.8 | Bax upregulation, apoptosis |
-
Mechanistic insights:
Antimicrobial Activity
Methoxy-substituted indolin-2-ones exhibit moderate activity against Gram-positive pathogens:
-
Staphylococcus aureus: MIC = 32 µg/mL.
-
Bacillus subtilis: MIC = 64 µg/mL.
Industrial and Research Applications
Drug Development
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume